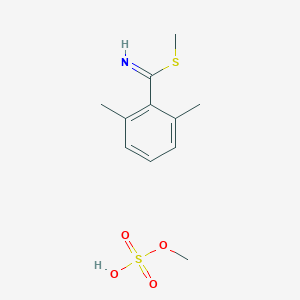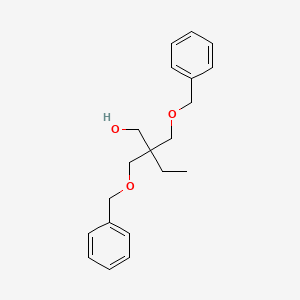
2,2-Bis-benzyloxymethyl-butan-1-ol
Overview
Description
2,2-Bis-benzyloxymethyl-butan-1-ol: is an organic compound characterized by its unique structure, which includes two benzyloxymethyl groups attached to a butan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of Butan-1-ol: The synthesis of 2,2-Bis-benzyloxymethyl-butan-1-ol typically begins with the benzylation of butan-1-ol. This involves the reaction of butan-1-ol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Bis-benzyloxymethyl Groups: The next step involves the formation of bis-benzyloxymethyl groups. This can be achieved by reacting the benzylated butan-1-ol with formaldehyde and a suitable catalyst, such as para-toluenesulfonic acid, under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Bis-benzyloxymethyl-butan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2,2-Bis-benzyloxymethyl-butan-1-ol is used as an intermediate in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of benzyloxymethyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Bis-benzyloxymethyl-butan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxymethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme inhibition, receptor binding, and other biological activities.
Comparison with Similar Compounds
2-Benzyloxyethanol: Similar in structure but with a shorter carbon chain.
2,2-Bis-benzyloxymethyl-propan-1-ol: Similar structure with a different carbon backbone.
Benzyloxymethyl-methanol: A simpler compound with only one benzyloxymethyl group.
Uniqueness: 2,2-Bis-benzyloxymethyl-butan-1-ol is unique due to its specific arrangement of benzyloxymethyl groups on a butan-1-ol backbone. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2,2-bis(phenylmethoxymethyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-2-20(15-21,16-22-13-18-9-5-3-6-10-18)17-23-14-19-11-7-4-8-12-19/h3-12,21H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRGBZUQXZLSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273845 | |
| Record name | 2,2-Bis[(phenylmethoxy)methyl]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70069-07-7 | |
| Record name | 2,2-Bis[(phenylmethoxy)methyl]-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70069-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis[(phenylmethoxy)methyl]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one](/img/structure/B8040398.png)
![methyl N-[5-(dimethylsulfamoyl)-3-(methoxycarbonylamino)-2-methylphenyl]carbamate](/img/structure/B8040406.png)
![methyl N-[3-(dimethylsulfamoyl)-5-(methoxycarbonylamino)-2,4,6-trimethylphenyl]carbamate](/img/structure/B8040412.png)
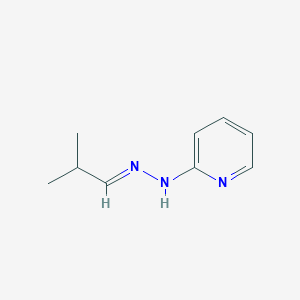
![2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid](/img/structure/B8040432.png)
![1-(2,2-Dimethylpropyl)-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B8040437.png)
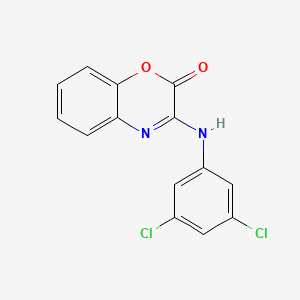
![[3-[2-(3-Cyanatophenoxy)ethoxy]phenyl] cyanate](/img/structure/B8040452.png)
![[2-(2-Acetyloxyphenyl)sulfanylphenyl] acetate](/img/structure/B8040455.png)
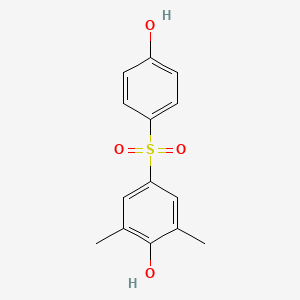
![2-[4-[Dicyano(trimethylsilyloxy)methyl]phenyl]-2-trimethylsilyloxypropanedinitrile](/img/structure/B8040464.png)
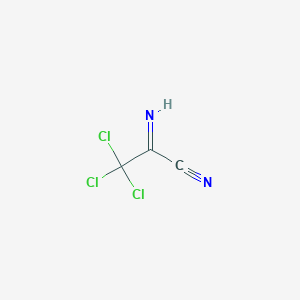
![N-(2-chloro-6-methylphenyl)-2-methoxy-N-[(1E)-1-methoxyiminopropan-2-yl]acetamide](/img/structure/B8040487.png)
